molecular formula C12H14N4O2S B10880232 N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10880232
M. Wt: 278.33 g/mol
InChI Key: IHWQOBWDCXEXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a recognized and potent small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase. DAPK1 is a central regulator of diverse cell death pathways, including apoptosis and autophagy, and has been implicated in the pathogenesis of several neurological disorders . This compound serves as a critical pharmacological probe for elucidating the specific roles of DAPK1 in cellular signaling cascades. Its research value is particularly high in the field of neurobiology, where it has been demonstrated to protect neurons from ischemic and excitotoxic injury in model systems , suggesting its utility in exploring potential therapeutic strategies for stroke and Alzheimer's disease. By selectively inhibiting DAPK1, this compound allows researchers to dissect the kinase's contribution to pathological processes independently of other cell death mechanisms, providing invaluable insights for target validation and basic biomedical research.

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H14N4O2S/c1-8-13-12(16-15-8)19-7-11(17)14-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,17)(H,13,15,16)

InChI Key

IHWQOBWDCXEXBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Biological Activity

N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to a triazole moiety through a sulfanyl linkage. Its molecular formula is C11H14N4OSC_{11}H_{14}N_4OS, indicating the presence of sulfur, nitrogen, and oxygen in its structure. The triazole ring is known for its biological significance, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The initial step involves the reaction of 4-methoxyphenyl derivatives with appropriate hydrazine compounds to form the triazole structure.
  • Thioether Formation : Subsequent reactions introduce a sulfanyl group, enhancing the compound's biological activity.
  • Acetamide Formation : The final step involves acetamide formation through acylation processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole rings. For instance:

  • Mechanism of Action : The compound exhibits selective inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibitors targeting CA IX can induce apoptosis in cancer cells. The IC50 values reported for related compounds range from 10.93 nM to 25.06 nM for CA IX inhibition .
  • Cell Line Studies : In vitro studies on MDA-MB-231 breast cancer cells showed that certain derivatives could induce apoptosis significantly, with a 22-fold increase in annexin V-FITC positive cells compared to controls .

Antimicrobial Activity

Compounds similar to this compound have demonstrated promising antibacterial effects:

  • Mechanism : The triazole moiety has been linked to antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis and function.
  • Testing : Various derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success. Some compounds showed significant activity with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Case Studies

Several studies have reported on the biological efficacy of related compounds:

  • Study on Triazole Derivatives : A series of triazole-based compounds were synthesized and evaluated for their anticancer activity against multiple cell lines. Compounds with similar structures exhibited IC50 values as low as 4.2 µM against A375 melanoma cells .
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties of various thiazole-linked triazoles against common pathogens, revealing effective inhibition at concentrations as low as 5 µg/mL .

Data Summary

Activity TypeTargetIC50 Value (µM)Reference
AnticancerCA IX10.93 - 25.06
AnticancerMDA-MB-2310.18% - 22.04%
AntimicrobialVarious Bacteria< 10
AnticancerA375 Melanoma4.2

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves several methods that have been documented in the literature. For instance, one study describes a straightforward synthetic route that produces high yields of the compound through the reaction of 4-methoxyphenyl acetamide with 5-methyl-1H-1,2,4-triazole-3-thiol under controlled conditions . The structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's molecular integrity and spatial configuration.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Various studies have evaluated its efficacy against a range of pathogens. For example:

  • In vitro tests have shown that the compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • Its triazole moiety is believed to enhance its interaction with microbial enzymes, leading to increased antimicrobial effectiveness.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • One study reported that derivatives containing the triazole ring exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism
MCF-725Apoptosis
A54930Cell cycle arrest

Antitubercular Activity

Recent investigations have also highlighted the antitubercular activity of this compound. In vitro assays demonstrated that it inhibits Mycobacterium tuberculosis at concentrations that are both effective and safe for potential therapeutic use . The compound's ability to inhibit key mycobacterial enzymes suggests a promising avenue for further research into its application as an antitubercular agent.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited lower minimum inhibitory concentration (MIC) values against multidrug-resistant strains compared to traditional antibiotics like ciprofloxacin .

Case Study 2: Cytotoxic Effects in Cancer Treatment

In a comparative analysis involving various sulfonamide derivatives on cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 10 µM. This study supports its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Key Substituents Biological Activity Reference ID
N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (Target) C₁₂H₁₄N₄O₂S 4-methoxyphenyl, 5-methyl-triazole Antimicrobial, anti-inflammatory (predicted)
VUAA-1 C₁₆H₁₈N₄OS 4-ethylphenyl, 4-ethylpyridinyl-triazole Orco channel agonist (insect olfaction)
OLC-12 C₁₉H₂₁N₅OS 4-isopropylphenyl, 4-ethylpyridinyl-triazole Orco channel agonist (insect olfaction)
N-(3-chlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₉H₁₉ClN₄O₂S 3-chlorophenyl, 4-ethyl-5-(4-methoxyphenyl)-triazole Predicted enzyme inhibition (structural analog)
N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₆H₂₆N₄O₄S 4-ethoxyphenyl, phenoxymethyl-triazole Antimicrobial, anti-inflammatory (structural analog)

Key Observations:

Substituent Impact on Activity: VUAA-1 and OLC-12 (): These Orco agonists share the triazole-sulfanyl-acetamide backbone but differ in substituents (ethylphenyl vs. isopropylphenyl). Bulkier groups enhance insect olfaction modulation, suggesting steric effects are critical for receptor binding .

Methoxy Group Role :
The 4-methoxyphenyl group in the target compound improves solubility and may moderate interactions with hydrophobic enzyme pockets, balancing activity and bioavailability .

Key Findings:

  • Anti-exudative Activity : Derivatives with furan-substituted triazoles () show comparable efficacy to diclofenac, suggesting the target compound’s methyl group may offer similar or improved activity with reduced toxicity .
  • Antimicrobial Activity : Pyridinyl-triazole analogs () demonstrate moderate activity, indicating that electron-withdrawing groups (e.g., chlorine) enhance potency, while methoxy groups may prioritize solubility over efficacy .

Key Insights:

  • Microwave-assisted synthesis () reduces reaction time (30 minutes vs. 5–8 hours) and improves yields (80–90%) compared to conventional methods .
  • Chloroacetyl chloride is a common reagent for introducing the sulfanyl-acetamide moiety ().

Structure-Activity Relationship (SAR)

  • Electron-Donating Groups : Methoxy groups enhance solubility but may reduce binding affinity compared to electron-withdrawing substituents (e.g., chlorine) .
  • Triazole Core Modifications: Pyridinyl () or phenoxymethyl () substitutions introduce hydrogen-bonding sites, critical for enzyme inhibition .

Preparation Methods

Cyclization of Thiosemicarbazides

Methyl hydrazinecarbodithioate reacts with acetylhydrazine in ethanol under reflux to form 5-methyl-1H-1,2,4-triazole-3-thiol. The reaction proceeds via intramolecular cyclization, releasing ammonia as a byproduct:

CH3C(S)NHNH2+CH3CONHNH2C3H5N3S+NH3\text{CH}3\text{C(S)NHNH}2 + \text{CH}3\text{CONHNH}2 \rightarrow \text{C}3\text{H}5\text{N}3\text{S} + \text{NH}3

Key Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Reaction Time: 6–8 hours

  • Yield: 68–72%

Alternative Route Using Carbon Disulfide

Hydrazine hydrate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide to form intermediate dithiocarbazate, which cyclizes upon heating:

NH2NH2+CS2KOHNH2NHC(S)SKΔC3H5N3S\text{NH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{NH}2\text{NHC(S)SK} \xrightarrow{\Delta} \text{C}3\text{H}5\text{N}_3\text{S}

Optimization :

  • Microwave-assisted cyclization reduces time to 20–30 minutes with comparable yields.

Preparation of N-(4-Methoxyphenyl)-2-Bromoacetamide

The electrophilic bromoacetamide intermediate is synthesized via acylation of 4-methoxyaniline.

Acylation with 2-Bromoacetyl Bromide

4-Methoxyaniline reacts with 2-bromoacetyl bromide in a biphasic system (water/dichloromethane) under basic conditions:

CH3O-C6H4-NH2+BrCH2COBrNa2CO3CH3O-C6H4-NH-CO-CH2Br\text{CH}3\text{O-C}6\text{H}4\text{-NH}2 + \text{BrCH}2\text{COBr} \xrightarrow{\text{Na}2\text{CO}3} \text{CH}3\text{O-C}6\text{H}4\text{-NH-CO-CH}_2\text{Br}

Procedure :

  • Dissolve 4-methoxyaniline (1 eq) in dichloromethane.

  • Add 2-bromoacetyl bromide (1.1 eq) dropwise at 0°C.

  • Maintain pH 9–10 with aqueous Na₂CO₃.

  • Isolate product via filtration; recrystallize from ethanol.
    Yield : 85–90%.

Coupling of Triazole-Thiol and Bromoacetamide

The final step involves nucleophilic substitution between the thiol and bromoacetamide.

Base-Mediated Thiol-Alkylation

Sodium hydride (NaH) deprotonates the thiol, enabling attack on the bromoacetamide:

C3H5N3S+BrCH2CONH-C6H4-OCH3C3H5N3S-CH2CONH-C6H4-OCH3+NaBr\text{C}3\text{H}5\text{N}3\text{S}^- + \text{BrCH}2\text{CONH-C}6\text{H}4\text{-OCH}3 \rightarrow \text{C}3\text{H}5\text{N}3\text{S-CH}2\text{CONH-C}6\text{H}4\text{-OCH}3 + \text{NaBr}

Optimized Protocol :

  • Solvent: Anhydrous DMF

  • Base: NaH (1.2 eq)

  • Temperature: 25–30°C

  • Reaction Time: 12–16 hours

  • Yield: 75–80%

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates the reaction:

  • Power: 300 W

  • Temperature: 80°C

  • Time: 10–15 minutes

  • Yield: 78–82%

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >95% purity.

Spectroscopic Validation

  • IR (KBr, cm⁻¹) : 3270 (N–H), 1665 (C=O), 1230 (C–S).

  • ¹H NMR (DMSO-d₆, δ ppm) :

    • 2.45 (s, 3H, CH₃-triazole)

    • 3.75 (s, 3H, OCH₃)

    • 4.25 (s, 2H, SCH₂)

    • 7.10–7.60 (m, 4H, Ar–H).

  • ESI-MS : m/z 323.1 [M+H]⁺.

Comparative Analysis of Methods

ParameterConventional MethodMicrowave Method
Reaction Time12–16 hours10–15 minutes
Yield75–80%78–82%
Energy ConsumptionHighLow
ScalabilityBatch (≤100 g)Batch (≤50 g)

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.

  • Byproduct Formation : Use excess NaH (1.2 eq) to ensure complete deprotonation.

  • Low Solubility : DMF enhances solubility of both reactants.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction time:

  • Residence Time : 30 minutes

  • Throughput : 5 kg/day

  • Purity : 98% (HPLC).

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core, followed by sulfanyl acetamide coupling. Key steps include:

  • Triazole Formation : Cyclocondensation of thiosemicarbazides or hydrazine derivatives under reflux with catalysts like K₂CO₃ .
  • Sulfanyl Acetamide Coupling : Reacting the triazole-thiol intermediate with chloroacetamide derivatives in anhydrous ethanol, often under nitrogen to prevent oxidation .
  • Purification : Column chromatography (e.g., EtOAc/hexane) or recrystallization from solvents like ethyl acetate yields pure crystals .
    Optimization Tips :
  • Microwave-assisted synthesis reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
  • Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 for thiol:chloroacetamide) to minimize by-products.

Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Key peaks include:
    • C=O stretch : ~1710 cm⁻¹ (acetamide carbonyl).
    • C=N/C–N stretches : 1611–1508 cm⁻¹ (triazole ring).
    • S–C stretch : ~679 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Methoxyphenyl protons : δ ~3.78 ppm (singlet, OCH₃), aromatic protons at δ 6.8–8.5 ppm.
    • Triazole CH₃ : δ ~2.09 ppm (singlet).
    • S–CH₂–CO : δ ~3.87 ppm (singlet) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 514.62 for analogs) confirm molecular weight, with fragmentation patterns aligning with the triazole-acetamide backbone .

Q. Table 1: Key Spectroscopic Data

TechniqueCharacteristic Peaks/ShiftsReference
IR1710 cm⁻¹ (C=O), 679 cm⁻¹ (C–S)
¹H NMRδ 3.78 (OCH₃), δ 2.09 (CH₃-triazole)
ESI-MSm/z 514.62 [M+H]⁺

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and targets like SIRT2 or HIV-1 RT?

Methodological Answer:

  • Target Selection : Prioritize structurally resolved targets (e.g., SIRT2 PDB: 3ZGO; HIV-1 RT PDB: 1RTD) .
  • Docking Workflow :
    • Ligand Preparation : Optimize the compound’s 3D structure using tools like OpenBabel.
    • Protein Preparation : Remove water molecules, add hydrogens, and assign charges (e.g., AMBER force field).
    • Grid Generation : Focus on active sites (e.g., SIRT2 catalytic domain).
    • Docking Software : Use AutoDock Vina or Schrödinger Glide for pose prediction .
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for SIRT2 inhibitors) with known ligands and validate via MD simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., ascorbic acid for antioxidant assays) .
    • Replicate experiments under identical conditions (pH, temperature, solvent).
  • Structural Analysis : Compare substituent effects (e.g., methoxy vs. bromophenyl groups) using SAR tables .
  • Statistical Tools : Apply ANOVA or regression models to assess variability (e.g., IC₅₀ differences in enzyme inhibition assays) .

Q. Table 2: Comparative Bioactivity of Analogous Compounds

Compound ModificationIC₅₀ (SIRT2 Inhibition)Reference
4-Isopropyl-triazole2.3 µM
4-Cyclohexylmethyl-triazole5.8 µM
5-Methyl-triazole (Target)Pending

Q. How do substituent modifications (e.g., triazole methyl or methoxyphenyl groups) affect pharmacokinetics?

Methodological Answer:

  • Lipophilicity (LogP) : Introduce electron-withdrawing groups (e.g., –Br) to reduce LogP and enhance solubility .
  • Metabolic Stability :
    • Cytochrome P450 Assays : Use liver microsomes to track oxidation metabolites.
    • Methoxy Groups : Increase metabolic resistance via steric hindrance .
  • Permeability : Caco-2 cell assays predict intestinal absorption; bulky substituents (e.g., cyclohexyl) may reduce permeability .

Q. What crystallographic techniques validate the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation (e.g., ethyl acetate).
    • Resolve structures using SHELXL (space group P2₁/c, Z = 4) .
  • Hydrogen Bonding : Identify intramolecular (N–H⋯S) and intermolecular (C–H⋯O) interactions critical for stability .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) and refine with R-factor < 0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.